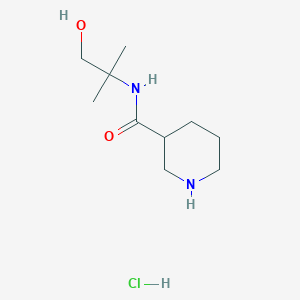
2,4-Dicyclopropylbenzaldehyde
Übersicht
Beschreibung
2,4-Dicyclopropylbenzaldehyde is a chemical compound with the molecular formula C13H14O . It has an average mass of 186.250 Da and a monoisotopic mass of 186.104462 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom . Unfortunately, more detailed information about the molecular structure analysis was not found in the available resources.Physical And Chemical Properties Analysis
This compound has a molecular formula of C13H14O, an average mass of 186.250 Da, and a monoisotopic mass of 186.104462 Da . No further information about its physical and chemical properties was found in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis of Value-Added Chemicals
2,4-Dicyclopropylbenzaldehyde may be utilized in synthetic pathways similar to those used for methylbenzaldehydes. For instance, Moteki, Rowley, and Flaherty (2016) discussed the formation of 2- and 4-Methylbenzaldehyde via sequential aldol condensations in ethanol upgrading reactions, providing a template for the synthesis of similar complex molecules from simpler aldehydes (Takahiko Moteki, A. Rowley, & D. Flaherty, 2016).
Catalytic Oxidation
In catalytic processes, compounds analogous to this compound have been employed. Wu et al. (2016) demonstrated a copper-catalyzed oxidation of benzyl alcohols to aromatic aldehydes, suggesting a potential route for modifying and utilizing this compound in similar transformations (Jiang-Ping Wu et al., 2016).
Solid Phase Organic Synthesis
In solid-phase organic synthesis, similar benzaldehyde derivatives have been explored as linkers. Swayze (1997) investigated the use of electron-rich benzaldehyde derivatives in synthesizing secondary amines and amide derivatives, which could imply potential applications for this compound in similar synthetic strategies (E. Swayze, 1997).
Palladium-Catalyzed Cross-Coupling
Bromovinyl aldehyde chemistry, as discussed by Ghosh and Ray (2017), showcases the use of structurally similar aldehydes under palladium-catalyzed conditions for synthesizing biologically and medicinally relevant compounds. This indicates potential roles for this compound in similar synthetic methodologies (Munmun Ghosh & J. Ray, 2017).
Fluorescence Derivatization in Chromatography
The use of this compound could be explored in areas such as fluorescence derivatization in liquid chromatography. Nohta et al. (1994) described the use of dihydroxybenzaldehydes for this purpose, suggesting a similar application for this compound (H. Nohta et al., 1994).
Multicomponent Reactions
This compound could be utilized in multicomponent reactions, akin to the use of salicylaldehydes described by Heravi et al. (2018). These reactions often yield heterocyclic systems of interest in pharmaceuticals (M. Heravi et al., 2018).
Anti-cancer Research
In the realm of anti-cancer research, benzaldehyde derivatives have been utilized in the synthesis of N-heterocyclic chalcone derivatives, as investigated by Fegade and Jadhav (2022). This suggests potential applications for this compound in synthesizing compounds with possible anti-cancer properties (B. Fegade & S. Jadhav, 2022).
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with proteins and enzymes within the cell .
Mode of Action
It is hypothesized that it may interact with its targets through hydrophobic interactions and hydrogen bonding . This interaction could potentially alter the conformation of the target proteins and induce oxidative degradation .
Biochemical Pathways
It has been suggested that the compound may influence the metabolism of certain amino acids such as arginine, proline, alanine, aspartate, glutamate, and beta-alanine .
Result of Action
It has been suggested that the compound may play a role in altering the conformation of proteins and inducing oxidative degradation .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Eigenschaften
IUPAC Name |
2,4-dicyclopropylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c14-8-12-6-5-11(9-1-2-9)7-13(12)10-3-4-10/h5-10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPYLTPYTXRBDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)C=O)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697078 | |
| Record name | 2,4-Dicyclopropylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245645-99-1 | |
| Record name | 2,4-Dicyclopropylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![8-[2-(2-Piperidinyl)ethoxy]quinoline hydrochloride](/img/structure/B1395189.png)







